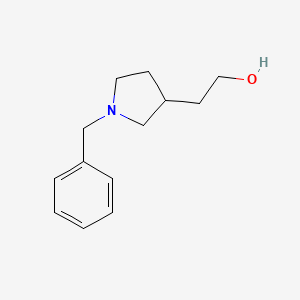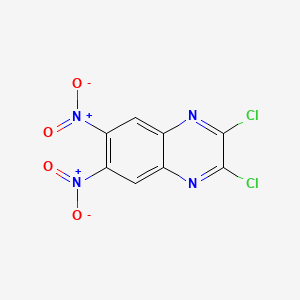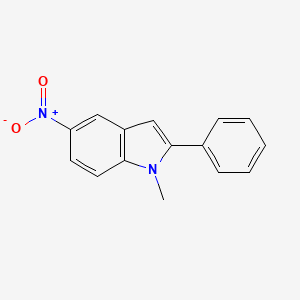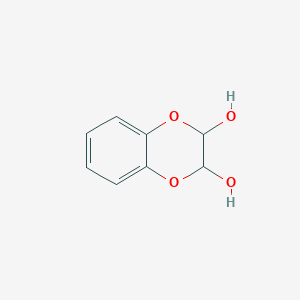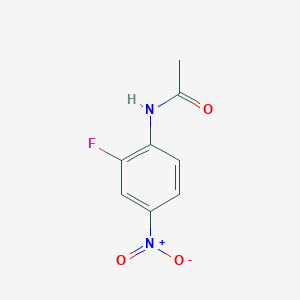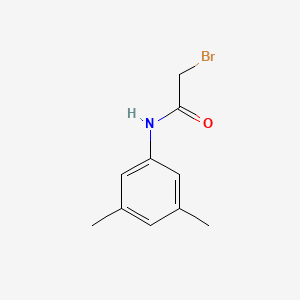![molecular formula C15H21BO4 B1335877 [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate CAS No. 562098-08-2](/img/structure/B1335877.png)
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate” is a chemical compound with the molecular formula C15H21BO4 . It is related to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate . The compound is used as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl ring attached to a methyl acetate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact bond lengths and angles could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, and a vapor pressure of 0.00586mmHg at 25°C . The compound’s refractive index is 1.49 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- Compound Synthesis : The compound is synthesized through a three-step substitution reaction. It involves boric acid ester intermediates with benzene rings (P.-Y. Huang et al., 2021).
- Crystal Structure and DFT Study : The structure of similar compounds is confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction is employed for crystallographic and conformational analyses, with Density Functional Theory (DFT) calculations aiding in molecular structure determination (P. Huang et al., 2021).
Molecular Design and Applications
- Designing Boron-Containing Compounds : This compound is used in synthesizing boron-containing derivatives, showcasing its potential in creating novel molecular structures with specific biological activities (B. Das, X. Tang, S. Sanyal, 2011).
- Vibrational Properties Studies : Studies focus on the vibrational properties of similar compounds, using spectroscopy and X-ray diffraction for analysis. DFT calculations are also employed for comparative analysis of spectroscopic data (Qing-mei Wu et al., 2021).
Biomedical Applications
- In Vitro Cytotoxicity and Cellular Uptake : Compounds with similar structures are investigated for their cytotoxicity and boron uptake in vitro, using human and canine cells. This highlights the potential biomedical applications of these compounds (Daniel E. Morrison et al., 2010).
Chemical Reactivity and Analysis
- Schiff Base-Triggered Deboration : The compound is used in the synthesis of organic thin-film fluorescence probes, important in explosive detection. It shows potential for enhancing sensing performance for hydrogen peroxide vapor (Yanyan Fu et al., 2016).
Material Science Applications
- Synthesis of Siloxane Nanogel : In material science, the compound is used for creating a siloxane nanogel with phenyl borate functional groups, showing its utility in advanced material synthesis (S. Milenin et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .
Eigenschaften
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)18-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINSSLPYZWYFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408407 |
Source


|
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate | |
CAS RN |
562098-08-2 |
Source


|
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

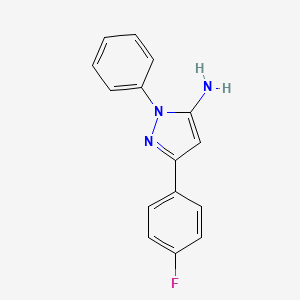
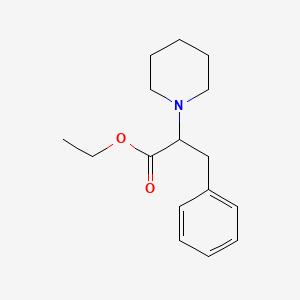
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
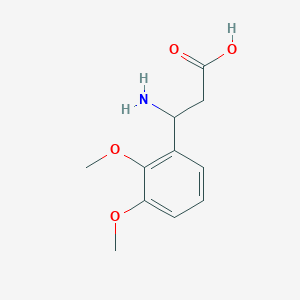
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
